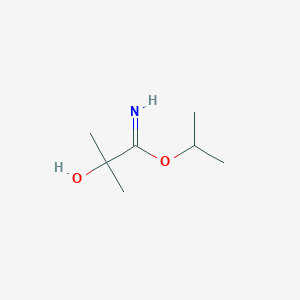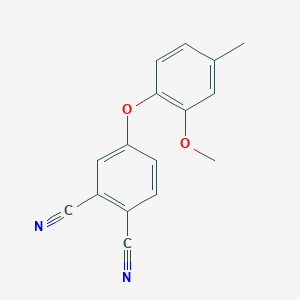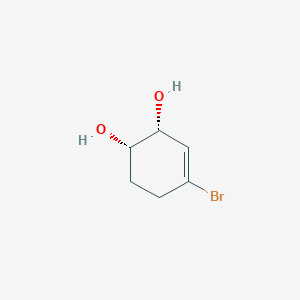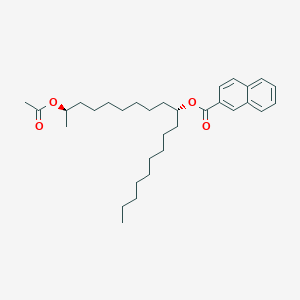![molecular formula C13H12N4O2S B14209405 3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one CAS No. 824983-18-8](/img/structure/B14209405.png)
3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a benzoxazole ring, a triazine ring, and a sulfanyl group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with formic acid or its derivatives under acidic conditions.
Attachment of the Sulfanyl Group: The benzoxazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.
Formation of the Triazine Ring: The final step involves the cyclization of the intermediate compound with an appropriate nitrile or amidine under basic or acidic conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the benzoxazole ring, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the sulfanyl group or within the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine or benzoxazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could lead to the discovery of new therapeutic agents.
Industry
In industrial chemistry, the compound may be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals. Its unique reactivity can be harnessed to produce materials with desirable properties.
作用机制
The mechanism of action of 3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group and the heterocyclic rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5(2H)-one: Similar structure with a methyl group instead of an ethyl group.
3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-phenyl-1,2,4-triazin-5(2H)-one: Similar structure with a phenyl group instead of an ethyl group.
3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-isopropyl-1,2,4-triazin-5(2H)-one: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness
The uniqueness of 3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one lies in its specific combination of functional groups and ring systems. The presence of the ethyl group may influence its reactivity and interactions compared to similar compounds with different substituents.
属性
CAS 编号 |
824983-18-8 |
|---|---|
分子式 |
C13H12N4O2S |
分子量 |
288.33 g/mol |
IUPAC 名称 |
3-(1,3-benzoxazol-2-ylmethylsulfanyl)-6-ethyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H12N4O2S/c1-2-8-12(18)15-13(17-16-8)20-7-11-14-9-5-3-4-6-10(9)19-11/h3-6H,2,7H2,1H3,(H,15,17,18) |
InChI 键 |
UOWLDSKIGFKRDW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN=C(NC1=O)SCC2=NC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
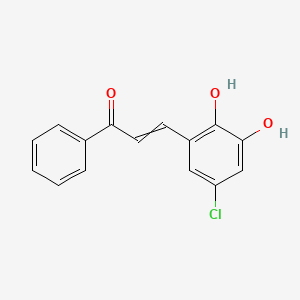
![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
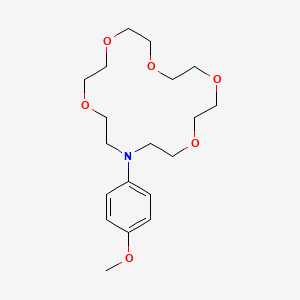
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
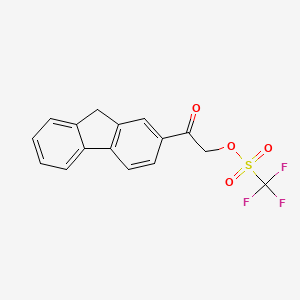
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
